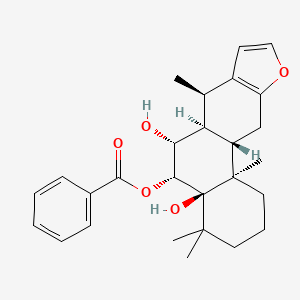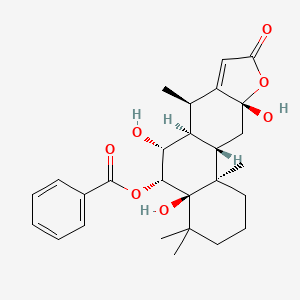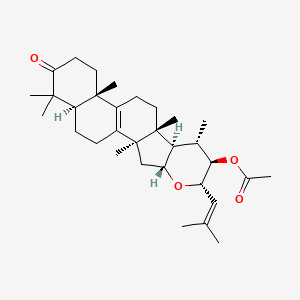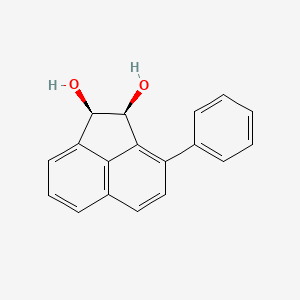
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic cannabinoid . It is also known as 5F-INPB-22 and is classified under the group of synthetic cannabinoids . It is a potent but nonselective full agonist for the cannabinoid receptor .
Synthesis Analysis
The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid and its analogs has been a subject of study in forensic toxicology . The compound has been analyzed using various methods such as gas chromatography–mass spectrometry (GC–MS), supercritical fluid chromatography–quadrupole time-of-flight-mass spectrometry (SFC–QTOF-MS), and spectroscopic methods .Molecular Structure Analysis
The molecular structure of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has been studied using various analytical techniques . The protonated molecular ion at m/z 377.2 was selected as the precursor ion for the regioisomeric and structural isomeric differentiation .Chemical Reactions Analysis
The chemical reactions of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid have been studied using gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid have been analyzed using various techniques . The compound has a molecular weight of 377.46 g/mol .Applications De Recherche Scientifique
Synthetic Cannabinoids
This compound is often used in the synthesis of synthetic cannabinoids . For example, it is a part of the structure of a novel synthetic cannabinoid called ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA), which has a similar chemical structure to the controlled synthetic cannabinoid 5F-MDMB-PICA .
Forensic Toxicology
The compound and its derivatives are used in forensic toxicology for the identification and characterization of novel synthetic cannabinoids . The analytical data of these compounds are very useful for forensic, toxicological, and clinical diagnosis .
Pharmacological Research
The compound is used in pharmacological research to study the effects of synthetic cannabinoids on brain function and their psychoactive and intoxicating effects .
Metabolic Characterization
The compound is used in metabolic characterization studies. For example, MAM-2201, a synthetic cannabinoid that includes this compound in its structure, is metabolized by multiple cytochrome P450 enzymes . This information is crucial to predict individual pharmacokinetics and toxicity differences, and to avoid toxic drug-drug interactions .
Drug Abuse Research
The compound is used in drug abuse research. Synthetic cannabinoids, including those that contain this compound, are increasingly found in recreational drug abusers and cases of severe intoxication .
Public Health Research
The compound is used in public health research to study the emergence of new psychoactive substances (NPS) and their impact on global public health .
Mécanisme D'action
Target of Action
The compound “1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid” is a synthetic cannabinoid . Synthetic cannabinoids like this one are known to primarily target the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, this compound likely acts as an agonist for the cannabinoid receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . .
Biochemical Pathways
Given its similarity to other synthetic cannabinoids, it likely influences theendocannabinoid system This system is involved in a wide range of physiological processes, so the downstream effects could be quite diverse
Pharmacokinetics
Other synthetic cannabinoids are known to be metabolized by multiple cytochrome p450 (cyp) enzymes . The CYP3A4 enzyme plays a prominent role in the metabolism of similar compounds . These metabolic processes can impact the bioavailability of the compound, influencing its effects on the body .
Result of Action
Given its role as a synthetic cannabinoid, it may produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and impacts on memory . It’s important to note that synthetic cannabinoids can be significantly more potent than natural cannabinoids, and their use has been associated with severe intoxication and even death .
Orientations Futures
The future of synthetic cannabinoids like 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in the continued research and understanding of their properties, effects, and potential risks . The emergence of new psychoactive substances (NPS) brings great challenges and serious risks to global public health . Therefore, the analytical data of such compounds are very useful for forensic, toxicological, and clinical diagnosis .
Propriétés
IUPAC Name |
1-(5-fluoropentyl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIZXRQZRUDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043085 |
Source


|
| Record name | 5-Fluoro-PB-22 3-carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432794-98-3 |
Source


|
| Record name | 5-Fluoro-PB-22 3-carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid formed in the body?
A1: Research using human liver microsomes suggests that 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a major metabolite of the new psychoactive substance 5F-QUPIC (quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate). The study indicates that 5F-QUPIC, characterized by its quinolinol ester structure, primarily undergoes a cleavage reaction when metabolized by cytochrome p450 enzymes in the liver. This cleavage leads to the formation of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

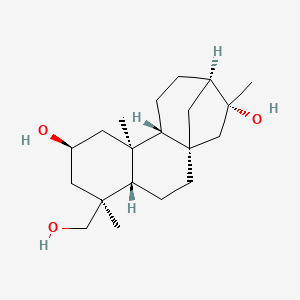
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)
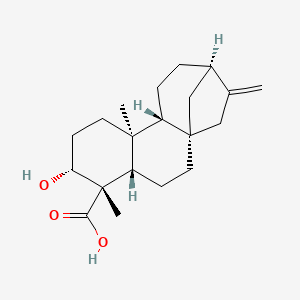
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
